molecular formula C13H24O B12648643 Decahydro-2,5,5-trimethyl-2-naphthol CAS No. 41199-20-6

Decahydro-2,5,5-trimethyl-2-naphthol

Cat. No.: B12648643
CAS No.: 41199-20-6
M. Wt: 196.33 g/mol
InChI Key: ZQNQUNNLSOTEJY-UHFFFAOYSA-N
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Description

Decahydro-2,5,5-trimethyl-2-naphthol: is an organic compound with the molecular formula C13H24O . It is a derivative of naphthol, characterized by the presence of three methyl groups and a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-2,5,5-trimethyl-2-naphthol can be synthesized through the catalytic hydrogenation of 2-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions. The process yields a mixture of cis- and trans-isomers, with the trans-isomer being more preferred in certain applications .

Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired isomer.

Chemical Reactions Analysis

Types of Reactions: Decahydro-2,5,5-trimethyl-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.

    Substitution: The hydroxyl group in this compound can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Further hydrogenated derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Decahydro-2,5,5-trimethyl-2-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydro-2,5,5-trimethyl-2-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Uniqueness: Decahydro-2,5,5-trimethyl-2-naphthol is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These structural differences make it distinct in terms of its applications and potential biological activities.

Properties

CAS No.

41199-20-6

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2,5,5-trimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C13H24O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h10-11,14H,4-9H2,1-3H3

InChI Key

ZQNQUNNLSOTEJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1CCC(C2)(C)O)C

Origin of Product

United States

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